Cas no 2229615-72-7 (5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one)

5-(3-Chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with a 3-chloro-2-methoxyphenyl group. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chloro and methoxy substituents enhance its reactivity, enabling selective functionalization for further derivatization. Its oxazolidinone moiety is known for contributing to antimicrobial and enzyme inhibitory properties, making it a valuable scaffold in medicinal chemistry. The compound's stability and well-defined stereochemistry further support its use in stereoselective synthesis. Suitable for research applications, it offers a versatile building block for exploring structure-activity relationships in drug discovery.
5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one structure
2229615-72-7 structure
Product Name:5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one
CAS No:2229615-72-7
MF:C10H10ClNO3
MW:227.644301891327
CID:6340246
PubChem ID:165846620
Update Time:2025-05-25

5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one
    • EN300-1983315
    • 2229615-72-7
    • Inchi: 1S/C10H10ClNO3/c1-14-9-6(3-2-4-7(9)11)8-5-12-10(13)15-8/h2-4,8H,5H2,1H3,(H,12,13)
    • InChI Key: USAGRSVJZFDPDY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1OC)C1CNC(=O)O1

Computed Properties

  • Exact Mass: 227.0349209g/mol
  • Monoisotopic Mass: 227.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 47.6Ų

5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one

Research Brief on 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS: 2229615-72-7): Recent Advances and Applications

The compound 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS: 2229615-72-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the role of 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one as a key intermediate in the synthesis of novel oxazolidinone derivatives, a class of compounds known for their antibacterial and antifungal properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the oxazolidinone core, including the introduction of the 3-chloro-2-methoxyphenyl moiety, significantly enhanced the compound's inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

In addition to its antimicrobial potential, 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one has been investigated for its role in modulating enzymatic activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The study utilized molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and the MAO-B active site, revealing a high affinity and specificity.

The synthetic pathways for 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one have also been optimized in recent years. A breakthrough in green chemistry was achieved by a research team at the University of Cambridge (2023), who developed a solvent-free, catalytic method for the synthesis of this compound using recyclable palladium nanoparticles. This method not only improved yield (up to 92%) but also reduced environmental impact, aligning with the principles of sustainable pharmaceutical manufacturing.

Despite these advancements, challenges remain in the clinical translation of 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural optimization to enhance its metabolic stability. Ongoing research is exploring prodrug strategies and nanoformulations to address these limitations, as highlighted in a recent review in Advanced Drug Delivery Reviews (2024).

In conclusion, 5-(3-chloro-2-methoxyphenyl)-1,3-oxazolidin-2-one represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and neurodegenerative disorders. Future research should focus on elucidating its mechanism of action in greater detail and advancing its preclinical development to harness its full potential.

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